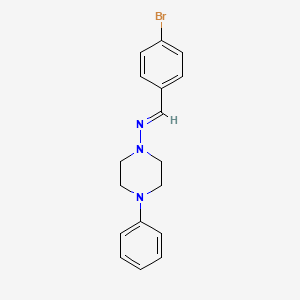![molecular formula C17H16N2O3S B11964222 5-[(4-Ethoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11964222.png)
5-[(4-Ethoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-Ethoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione is a heterocyclic compound that contains a thiazolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiazolidine ring, along with the ethoxyphenyl and phenyl groups, contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Ethoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-ethoxyaniline with phenyl isothiocyanate to form an intermediate thiourea derivative. This intermediate then undergoes cyclization in the presence of a suitable base, such as sodium hydroxide, to form the thiazolidine ring. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-[(4-Ethoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different substituents.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Various thiazolidine derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
5-[(4-Ethoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-[(4-Ethoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-Ethoxyphenyl)amino]-3-phenyl-1,2,4-triazole-3-one
- 4-[(4-Methoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione
- 4-[(4-Ethoxyphenyl)amino]-3-phenyl-1,3-oxazolidine-2,4-dione
Uniqueness
5-[(4-Ethoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione is unique due to the presence of the thiazolidine ring, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C17H16N2O3S |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
5-(4-ethoxyanilino)-3-phenyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O3S/c1-2-22-14-10-8-12(9-11-14)18-15-16(20)19(17(21)23-15)13-6-4-3-5-7-13/h3-11,15,18H,2H2,1H3 |
Clave InChI |
KUXVSYLCGHNJAL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-](/img/structure/B11964159.png)
![{(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetic acid](/img/structure/B11964163.png)
![(5E)-5-(4-butoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11964170.png)




![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964202.png)
![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(4-phenyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11964208.png)

